

# A Comparative Analysis of ML191 and CID16020046 for GPR55 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML191     |           |
| Cat. No.:            | B15603092 | Get Quote |

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in a variety of physiological and pathological processes, including pain, inflammation, cancer, and metabolic disorders.[1][2] The study of this receptor has been greatly facilitated by the development of selective antagonists. Among these, **ML191** and CID16020046 are two widely used small molecules for investigating GPR55 function. This guide provides an objective comparison of their performance based on available experimental data.

#### **Quantitative Data Comparison**

The following table summarizes the key quantitative parameters for **ML191** and CID16020046, highlighting their potency in various functional assays.



| Parameter                                          | ML191                                                   | CID16020046                                                                                                                           |
|----------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Synonyms                                           | CID-23612552, CCG-152883                                | 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H,4H-pyrrolo[3,4-c]pyrazol-5-yl]benzoic Acid                                         |
| Molecular Formula                                  | C24H25N3O3                                              | C25H19N3O4                                                                                                                            |
| Molecular Weight                                   | 403.48 g/mol [3]                                        | 425.44 g/mol                                                                                                                          |
| GPR55 Antagonist Potency                           |                                                         |                                                                                                                                       |
| LPI-induced β-arrestin recruitment (U2OS cells)    | IC50 = 1.076 μM[4][5]                                   | Not explicitly reported in this assay                                                                                                 |
| LPI-induced ERK1/2<br>phosphorylation (U2OS cells) | IC50 = 328 nM[4][5]                                     | Inhibits GPR55-mediated ERK1/2 phosphorylation[4][6]                                                                                  |
| LPI-induced Ca2+ signaling<br>(HEK-GPR55 cells)    | Not explicitly reported                                 | IC50 = 0.21 μM                                                                                                                        |
| Inhibition of GPR55 constitutive activity          | Not explicitly reported                                 | IC50 = 0.15 μM[4][6]                                                                                                                  |
| Selectivity                                        | >100-fold selectivity against<br>GPR35, CB1, and CB2[7] | Good selectivity over CB1 and CB2 receptors.[8] Displays weak inhibition of acetylcholinesterase, µ-opioid receptor, KCNH2, and hERG. |

# **Mechanism of Action and GPR55 Signaling**

GPR55 is known to couple to several G proteins, including Gq and G12/G13, to initiate downstream signaling cascades.[9] Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), triggers the release of intracellular calcium, activates RhoA, and stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10] [11][12] Both **ML191** and CID16020046 function by blocking these signaling pathways.

**ML191** has been shown to inhibit LPI-induced ERK1/2 phosphorylation and the receptor-dependent translocation of PKCβII.[4][5] CID16020046 acts as a selective GPR55 antagonist,



and in some cases an inverse agonist, by inhibiting both LPI-induced and constitutive GPR55 activity.[6][8] It effectively blocks GPR55-mediated Ca2+ signaling and ERK1/2 phosphorylation.[4]



Click to download full resolution via product page

GPR55 signaling and points of inhibition.



### **Experimental Protocols**

The characterization of **ML191** and CID16020046 as GPR55 antagonists has been established through several key in vitro assays.

#### **β-Arrestin Recruitment Assay**

This assay is used to measure the recruitment of  $\beta$ -arrestin to the activated GPR55 receptor, a hallmark of GPCR activation.

- Cell Line: U2OS cells stably overexpressing GPR55 and β-arrestin-2 fused to green fluorescent protein (βarr2-GFP) are commonly used.[1]
- · Methodology:
  - Cells are plated in multi-well plates.
  - Cells are pre-incubated with the antagonist (ML191 or CID16020046) at various concentrations.
  - The GPR55 agonist, LPI (typically at an EC80 concentration), is added to stimulate the receptor.[7]
  - Following incubation, the translocation of βarr2-GFP from the cytoplasm to the plasma membrane is visualized and quantified using high-content imaging.[7]
- Endpoint: The IC50 value is determined by measuring the concentration of the antagonist required to inhibit 50% of the LPI-induced β-arrestin recruitment.

#### **ERK1/2 Phosphorylation Assay**

This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of GPR55.

- Cell Line: U2OS cells overexpressing GPR55 are often utilized.[1]
- Methodology:
  - Cells are serum-starved to reduce basal ERK1/2 phosphorylation.



- Cells are pre-treated with the antagonist for a specified period.
- LPI is added to stimulate GPR55.
- Cell lysates are collected, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are determined by Western blotting or ELISA.
- Endpoint: The IC50 value is calculated based on the concentration of the antagonist that causes a 50% reduction in LPI-induced ERK1/2 phosphorylation.[1]

## **Intracellular Calcium Mobilization Assay**

This assay measures the Gq-mediated release of calcium from intracellular stores upon GPR55 activation.

- Cell Line: HEK293 cells stably expressing GPR55 (HEK-GPR55) are a common model.
- · Methodology:
  - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  - The antagonist is added to the cells.
  - LPI is injected to trigger GPR55 activation.
  - Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader.
- Endpoint: The IC50 value represents the antagonist concentration that inhibits 50% of the LPI-induced calcium signal.





Click to download full resolution via product page

General workflow for GPR55 antagonist evaluation.

## In Vivo Applications

Both compounds have been utilized in preclinical in vivo models to probe the function of GPR55. Notably, CID16020046 has been shown to reduce experimental intestinal inflammation in mice, suggesting a pro-inflammatory role for GPR55 in the gut.[13] It has also been found to attenuate obesity-induced airway inflammation in mice fed a high-fat diet.[14]

# **Selectivity Profile**

A critical aspect of a chemical probe is its selectivity for the intended target.

- ML191 was identified from a high-throughput screen and demonstrated high selectivity, with over 100-fold preference for GPR55 compared to the cannabinoid receptors CB1 and CB2, and the related orphan receptor GPR35.[7]
- CID16020046 also shows good selectivity against CB1 and CB2 receptors.[8] However, it
  has been noted to have weak inhibitory effects on other targets such as the
  acetylcholinesterase and the μ-opioid receptor.

#### Conclusion



Both **ML191** and CID16020046 are valuable tools for the pharmacological investigation of GPR55.

- **ML191** exhibits high selectivity and is a potent inhibitor of LPI-induced  $\beta$ -arrestin recruitment and ERK1/2 phosphorylation.
- CID16020046 is a potent antagonist of GPR55-mediated calcium signaling and also demonstrates inverse agonist properties by inhibiting the constitutive activity of the receptor.
   [4][6] Its efficacy in animal models of inflammation has been demonstrated.

The choice between these two inhibitors may depend on the specific biological question and the signaling pathway of interest. For studies requiring high selectivity and focusing on ERK or β-arrestin pathways, **ML191** is an excellent choice. For investigations into calcium signaling, constitutive activity, or for in vivo studies on inflammation, CID16020046 has a strong track record. Researchers should consider the specific potency in their assay of interest and the known selectivity profile when designing experiments to probe the function of GPR55.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening for Selective Ligands for GPR55 Antagonists Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CID16020046 Wikipedia [en.wikipedia.org]



- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. GPR55: signaling pathways and functions PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55 Wikipedia [en.wikipedia.org]
- 13. The GPR55 antagonist CID16020046 protects against intestinal inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of ML191 and CID16020046 for GPR55 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603092#ml191-versus-cid16020046-for-gpr55-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com